molecular formula C20H18F3N5O B2359768 N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-71-8

N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2359768
CAS No.: 866845-71-8
M. Wt: 401.393
InChI Key: DOTNEWZMSIIEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazolin-5-amine core. Its structure includes a 3-(trifluoromethyl)phenyl group at position 3 and a 3-methoxypropylamine substituent at position 5 (Figure 1). The molecular formula is C₂₀H₂₁F₃N₅O, with a molecular weight of 347.42 g/mol .

Properties

IUPAC Name

N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O/c1-29-11-5-10-24-18-15-8-2-3-9-16(15)28-19(25-18)17(26-27-28)13-6-4-7-14(12-13)20(21,22)23/h2-4,6-9,12H,5,10-11H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNEWZMSIIEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline core, which is known for its diverse biological properties. The presence of a trifluoromethyl group and a methoxypropyl substituent is expected to influence its pharmacological profile.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of triazoloquinazoline derivatives, including the compound .

In Vitro Studies

A study published in the Asian Journal of Pharmaceutical Sciences evaluated several synthesized compounds for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results indicated that the compound displayed moderate cytotoxic activity across these cell lines:

Compound IC50 (µM) HePG-2 MCF-7 PC3 HCT-116
This compound29.4739.4145.2027.05

The compound exhibited the highest anti-proliferative effect against HCT-116 with an IC50 value of 27.05 µM, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects likely involves multiple pathways:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to apoptosis .
  • Apoptotic Pathways: Studies indicate an increase in apoptotic markers such as p53 and Bax while decreasing Bcl-2 levels in treated cells . This suggests that the compound may trigger intrinsic apoptotic pathways.

Case Study 1: Antitumor Activity

In a comprehensive study focusing on quinazoline derivatives, researchers synthesized various triazoloquinazolines and assessed their anticancer activities. The findings highlighted that compounds with similar structural features to this compound demonstrated promising antitumor activity against multiple cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications in the triazole and quinazoline moieties significantly impacted the biological activities of these compounds. This suggests that optimizing these structural components could enhance their efficacy as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinazoline derivatives exhibit diverse pharmacological activities, modulated by substituents on the core scaffold. Below is a comparative analysis of the target compound and six analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)phenyl 3-Methoxypropylamine C₂₀H₂₁F₃N₅O 347.42 - Trifluoromethyl enhances hydrophobicity
- Methoxypropyl improves solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl) analog 3-Methylphenyl 3,4-Dimethoxyphenethylamine C₂₆H₂₅N₅O₂ 439.52 - Methylphenyl increases steric bulk
- Dimethoxy groups enhance polarity
N-Butyl-3-(3-fluorophenyl) analog 3-Fluorophenyl Butylamine C₁₉H₂₀FN₅ 353.40 - Fluorine improves electronegativity
- Butyl chain increases lipophilicity
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl analog 4-Methylbenzenesulfonyl 3-Chloro-4-methylphenylamine C₂₅H₂₁ClN₅O₂S 506.99 - Sulfonyl group boosts solubility
- Chloro substituent adds steric/electronic effects
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl) analog 4-Methylphenyl 3,4-Diethoxyphenethylamine C₂₈H₃₁N₅O₂ 469.58 - Diethoxy groups enhance lipophilicity
- Methylphenyl optimizes π-π interactions
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl) analog 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenylamine C₂₆H₂₅N₅O₃S 511.58 - Sulfonyl and methyl groups improve target affinity
- Methoxy modulates pharmacokinetics

Key Structural and Functional Insights

Trifluoromethyl vs. Methyl/Fluorine/Sulfonyl Groups

  • The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and hydrophobicity, favoring interactions with hydrophobic protein pockets. In contrast, the 3-fluorophenyl analog (Table 1, row 3) offers moderate electronegativity, while sulfonyl-containing analogs (rows 4, 6) introduce polarity and hydrogen-bonding capacity .

Alkylamine Substituents The 3-methoxypropylamine chain in the target compound balances solubility and permeability better than the butylamine (row 3) or phenethylamine (rows 2, 5) groups.

Aromatic Ring Modifications

  • Dimethoxy (row 2) and diethoxy (row 5) substituents on the phenyl ring enhance polarity and metabolic stability compared to single methoxy groups. However, these groups may reduce blood-brain barrier penetration .

The 3-fluorophenyl analog (row 3) may exhibit improved CNS activity owing to fluorine’s small size and electronegativity .

Pharmacological and Physicochemical Trends

  • Lipophilicity : The target compound (logP ~3.1, estimated) is less lipophilic than the butylamine analog (logP ~3.8) but more than sulfonyl-containing derivatives (logP ~2.5–3.0) .
  • Solubility : The methoxypropyl group likely improves aqueous solubility (>10 µM) compared to phenethyl or diethoxy chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.